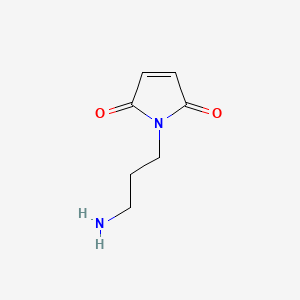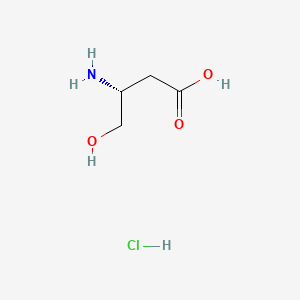
1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a one-pot synthesis of tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), was reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For instance, the geometric parameters, vibrational wavenumbers, energy values of the HOMO–LUMO, Fukui functions, natural bond orbital (NBO) analysis, molecular electrostatic potential, UV spectrum analysis, and other properties were calculated over the optimized structure .Chemical Reactions Analysis
The biocatalytic production of enantiopure (S)-1-(4-methoxyphenyl) ethanol from 4-methoxyacetophenone using Lactobacillus senmaizuke has been studied . The experimental conditions of pH, incubation period, temperature, and agitation speed were investigated with the Box–Behnken experimental design-based proposed optimization model .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the conformational analysis of isomer structures of para-, meta- and ortho 4-methoxyphenyl piperazine molecules was performed using the Spartan 08 package program .Applications De Recherche Scientifique
Activation and Derivation in Organometallic Chemistry : 1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol has been used in the activation by ruthenium allenylidene/alkenylcarbyne complexes, leading to a series of derivatives. This demonstrates its potential in organometallic chemistry for creating complex molecular structures (Bustelo et al., 2007).
Reactivity in Radical Cation Studies : In a study focusing on the side-chain fragmentation of alkylaromatic radical cations, 1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol was investigated for its deprotonation reactions, providing insights into the stereoelectronic effects in radical cation reactivity (Bellanova et al., 2002).
Applications in Palladium-Catalyzed Synthesis : The compound has been utilized in oxidative cyclization–alkoxycarbonylation reactions, showcasing its utility in palladium-catalyzed synthesis processes. This underscores its role in the formation of complex organic structures (Gabriele et al., 2000).
Involvement in Crystal Structure and Molecular Studies : The compound's derivative has been studied for its crystal structure and molecular properties, indicating its importance in solid-state chemistry and material sciences (Anam et al., 2017).
Role in Coordination Polymer Synthesis : It has been used in synthesizing novel Mn(II) coordination polymers, emphasizing its role in coordination chemistry and the synthesis of novel materials (Wang et al., 2015).
Safety And Hazards
Orientations Futures
Future research could focus on the synthesis and structure determination of similar compounds. For instance, a study synthesized 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide and determined its structure . Further studies could also explore the potential applications of “1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol” in various fields, such as pharmaceuticals and materials science.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-1-phenylprop-2-yn-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-3-16(17,13-7-5-4-6-8-13)14-9-11-15(18-2)12-10-14/h1,4-12,17H,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXPTJXRUZIADA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#C)(C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1148953.png)
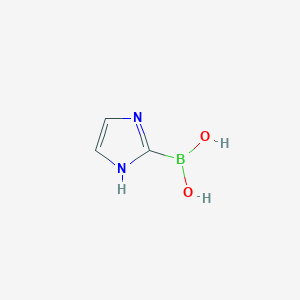

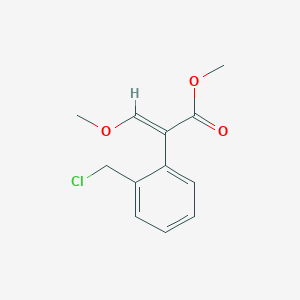
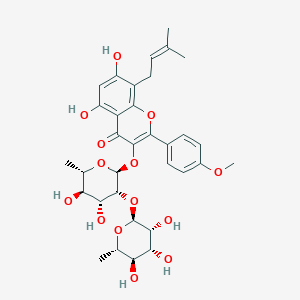
![(3AR,4R,7S,7aS)-2-(((1R,2R)-2-((4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1148962.png)
![2-[(1R,6S)-6-(2-hydroxypropan-2-yl)-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol](/img/structure/B1148967.png)
![7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol](/img/structure/B1148968.png)
![4-Methyl-2-(2-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148969.png)
